molecular formula C21H18Cl2N2O B11959707 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea CAS No. 86764-49-0

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea

Katalognummer: B11959707
CAS-Nummer: 86764-49-0
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: HPLRGPMVWSLYNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is a di-substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 2,5-dichlorophenyl group on the adjacent nitrogen. This structural configuration imparts unique physicochemical and biological properties, particularly in protease inhibition. The 2,5-dichlorophenyl moiety is a critical pharmacophore, as demonstrated by crystallographic studies showing its role in binding to the S1 pocket of thrombin and FXIIa, serine proteases involved in coagulation pathways .

Eigenschaften

CAS-Nummer

86764-49-0

Molekularformel

C21H18Cl2N2O

Molekulargewicht

385.3 g/mol

IUPAC-Name

1,1-dibenzyl-3-(2,5-dichlorophenyl)urea

InChI

InChI=1S/C21H18Cl2N2O/c22-18-11-12-19(23)20(13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26)

InChI-Schlüssel

HPLRGPMVWSLYNM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Dibenzylcarbamoyl Chloride Formation

PhCH2NH2+COCl2(PhCH2)2NCOCl+2HCl\text{PhCH}2\text{NH}2 + \text{COCl}2 \rightarrow \text{(PhCH}2\text{)}_2\text{NCOCl} + 2\text{HCl}

Conducted in toluene at 0–5°C, this exothermic reaction achieves 85–90% intermediate purity.

Step 2: Coupling with 2,5-Dichloroaniline

(PhCH2)2NCOCl+2,5-Cl2C6H3NH2Target Urea+HCl\text{(PhCH}2\text{)}2\text{NCOCl} + \text{2,5-Cl}2\text{C}6\text{H}3\text{NH}2 \rightarrow \text{Target Urea} + \text{HCl}

Optimized in dimethylacetamide (DMAC) with NaH as base (60°C, 3 h), this step yields 68–75% product. Challenges include handling phosgene and HCl byproduct neutralization.

Green Oxidation of Cyanamide Intermediates

Recent advances by RSC researchers introduce a metal-free, two-step synthesis:

Step 1: Cyanamide Alkylation

NC-NH2+2PhCH2BrK2CO3(PhCH2)2NCN\text{NC-NH}2 + 2\text{PhCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{(PhCH}2\text{)}2\text{NCN}

In acetonitrile at 80°C (4–6 h), dibenzyl cyanamide forms in 73% yield.

Step 2: H₂O₂ Oxidation to Urea

(PhCH2)2NCN+H2O2(PhCH2)2NC(O)NH2\text{(PhCH}2\text{)}2\text{NCN} + \text{H}2\text{O}2 \rightarrow \text{(PhCH}2\text{)}2\text{NC(O)NH}_2

Using 30% H₂O₂ in DMSO (rt, 5 h), the target urea is obtained in 76% yield. This method eliminates toxic reagents and operates under ambient conditions.

Comparative Analysis of Methodologies

Parameter Isocyanate Route Phosgene Route Green Oxidation
Yield (%)7268–7576
Reaction Time (h)4–63–55
ToxicityModerate (isocyanate)High (phosgene)Low
ScalabilityIndustrialPilot-scaleLab-scale
Environmental ImpactHigh wasteVery highMinimal

The green method excels in safety and sustainability but requires optimization for bulk synthesis. Traditional routes remain preferable for high-throughput production despite hazardous intermediates.

Analyse Chemischer Reaktionen

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2,5-Dichlorophenyl vs. 3,4-Dichlorophenyl Derivatives

The position of chlorine atoms on the phenyl ring significantly impacts biological activity. For example:

  • 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea exhibits FXIIa inhibition (IC₅₀ ~10 μM) due to optimal steric and electronic interactions with the enzyme’s active site .
  • 1-(3,4-Dichlorophenyl)-3-(benzo[d][1,2,3]thiadiazol-6-yl)urea (BTdCPU) shows growth inhibition in pathogenic organisms but lacks specificity for coagulation proteases, likely due to reduced compatibility with the FXIIa S1 pocket .
Compound Target Activity IC₅₀ (μM) Selectivity
1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea FXIIa inhibition 10 High selectivity
BTdCPU Growth inhibition N/A Broad-spectrum

2,5-Dichlorophenyl vs. 3,5-Dichlorophenyl Derivatives

Crystallographic data for 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea (orthorhombic, space group P2₁2₁2₁) reveals that the 3,5-dichloro substitution induces a twisted molecular conformation, reducing binding efficiency to FXIIa compared to the 2,5-isomer .

Substituent Type and Physicochemical Properties

Benzyl vs. Alkyl Side Chains

  • 1-Butan-2-yl-3-(2,5-dichlorophenyl)urea : The shorter alkyl chain reduces molecular weight (MW = 274.7 vs. 403.3 for the benzyl derivative) and increases predicted solubility (pKa ~13.44) .
Property 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea 1-Butan-2-yl-3-(2,5-dichlorophenyl)urea
Molecular Weight (g/mol) 403.3 274.7
LogP ~4.7 ~3.5 (predicted)
Solubility Low Moderate

Heterocyclic vs. Aromatic Substituents

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea (EP3348550A1) incorporate benzothiazole rings, which improve metabolic stability but may reduce FXIIa affinity due to bulkier substituents .

Key Research Findings

  • Structural Necessity of 2,5-Dichlorophenyl : Removal or repositioning of chlorine atoms abolishes FXIIa inhibition, confirming its critical role .
  • Synergistic Effects of Benzyl Groups : The dual benzyl substituents enhance target binding through π-π stacking interactions, as inferred from crystallographic analogs .
  • Trade-offs in Design : While alkyl or heterocyclic substituents improve solubility or stability, they often compromise selectivity or potency .

Biologische Aktivität

1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is an organic compound with the molecular formula C21H18Cl2N2OC_{21}H_{18}Cl_2N_2O and a molecular weight of 385.296 g/mol. This compound is characterized by a urea functional group substituted with two benzyl groups and a dichlorophenyl group at the 3-position of the urea nitrogen. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea typically involves the reaction between 2,5-dichloroaniline and benzyl isocyanate. This reaction is conducted in suitable solvents under controlled conditions to maximize yield and purity. Variations in reaction conditions can lead to different derivatives or by-products, which may also exhibit biological activity.

Biological Activity

Research indicates that 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea exhibits potential antimicrobial and anticancer properties. The mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, leading to alterations in cellular processes.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains through mechanisms that disrupt cellular functions or inhibit vital metabolic pathways. For example, its interaction with bacterial cell membranes could compromise their integrity.

Anticancer Effects

The anticancer potential of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea has been explored in several studies. It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The compound may inhibit cell proliferation and promote cell cycle arrest at various phases, particularly at the G1/S transition.

The biological activity of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical cellular pathways.
  • Receptor Modulation : It could modulate receptor activity that plays a role in cell signaling and proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

Study on Anticancer Properties

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Concentration (µM) HeLa Cell Viability (%) MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1,1-dibenzyl-3-(2,5-dichlorophenyl)urea?

To optimize synthesis, employ factorial design to systematically evaluate variables such as temperature, solvent polarity, and stoichiometry. For example:

  • Use a 2<sup>k</sup> factorial design (where k = number of variables) to identify main effects and interactions between parameters.
  • Apply response surface methodology (RSM) to refine optimal conditions after screening key factors.
    Statistical tools like ANOVA can quantify the significance of each variable, reducing trial-and-error inefficiencies .

Q. How can structural characterization of this compound be validated experimentally?

Combine X-ray crystallography and spectroscopic techniques:

  • XRD : Resolve crystal packing and confirm molecular geometry (e.g., bond angles, torsion angles). For urea derivatives, orthorhombic systems (e.g., P212121) are common, with lattice parameters comparable to related structures (e.g., a = 8.36 Å, b = 12.01 Å, c = 14.37 Å) .
  • NMR/FT-IR : Validate functional groups (e.g., urea carbonyl at ~1650–1700 cm<sup>−1</sup>) and substituent positions.

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways in urea derivative synthesis?

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms:

  • Use software like GRRM or AFIR to map potential energy surfaces and identify transition states.
  • Apply machine learning to predict intermediates and optimize reaction conditions (e.g., solvent selection, catalyst efficiency).
    This hybrid approach reduces experimental iterations by up to 40% compared to traditional methods .

Q. How should researchers address contradictory data in catalytic efficiency studies?

  • Perform sensitivity analysis to isolate variables causing discrepancies (e.g., trace moisture, impurity profiles).
  • Use Bayesian statistics to model uncertainty and update hypotheses iteratively.
    For example, if conflicting yields arise, re-evaluate reaction monitoring techniques (e.g., in situ Raman vs. offline HPLC) to ensure data consistency .

Q. What role does crystal packing play in the compound’s physicochemical properties?

Crystal packing influences solubility, stability, and bioavailability. For 1,1-dibenzyl derivatives:

  • Hydrogen-bond networks : Urea groups form N–H···O bonds (2.8–3.0 Å), creating layered structures that reduce solubility.
  • Cl···π interactions : Chlorine atoms may engage in non-covalent contacts (3.3–3.5 Å), affecting melting points.
    Compare with analogs (e.g., 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea) to correlate packing motifs with properties .

Q. Which separation techniques are suitable for purifying this compound?

  • Membrane technologies : Use nanofiltration (MWCO ~300 Da) to separate urea derivatives from smaller byproducts.
  • HPLC : Optimize with C18 columns and acetonitrile/water gradients (e.g., 60:40 → 90:10 over 20 min).
    Separation efficiency can be modeled via process simulation software (e.g., Aspen Plus) to scale up lab protocols .

Methodological Tables

Q. Table 1. Crystallographic Data for Urea Derivatives

ParameterValue (Example)Reference Compound
Space groupP2121211-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea
Unit cell (Å)a = 8.36, b = 12.01, c = 14.37
Z4

Q. Table 2. Key Variables in Factorial Design for Synthesis Optimization

VariableRange TestedSignificance (p-value)
Temperature60–120°C<0.01
Solvent (DMF vs. THF)0.03
Catalyst loading1–5 mol%0.12

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.